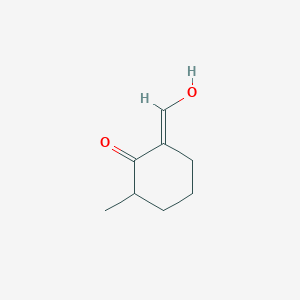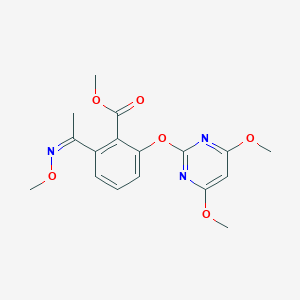![molecular formula C14H10N4O3S B126668 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide CAS No. 851681-89-5](/img/structure/B126668.png)
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
BML-288, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase PDE2 .
Target of Action
The primary target of BML-288 is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down the cyclic nucleotides cAMP and cGMP, which play crucial roles in many biological processes including the regulation of glucose and lipid metabolism, cell proliferation, and cell death.
Mode of Action
BML-288 interacts with PDE2 and inhibits its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these cyclic nucleotides can then amplify the response of the cell to hormonal stimulation.
Biochemical Pathways
The inhibition of PDE2 by BML-288 affects the cAMP and cGMP signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE2, BML-288 can potentially modulate these processes.
Result of Action
The inhibition of PDE2 by BML-288 leads to an increase in the levels of cAMP and cGMP in the cell . This can amplify the cell’s response to hormonal stimulation, potentially affecting processes such as inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation.
Action Environment
The action of BML-288 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
Análisis Bioquímico
Biochemical Properties
BML-288 interacts with the enzyme phosphodiesterase Type II (PDE2), inhibiting its activity . This interaction is selective, with BML-288 demonstrating no inhibition of other enzymes such as 5-lipoxygenase (5-LO) or cyclooxygenase (COX-1) .
Cellular Effects
The effects of BML-288 on cells are primarily due to its inhibition of PDE2. This enzyme plays a crucial role in cellular signaling pathways, and its inhibition can have significant effects on cellular function
Molecular Mechanism
At the molecular level, BML-288 exerts its effects by binding to PDE2 and inhibiting its activity This prevents the enzyme from carrying out its normal function, leading to changes in cellular signaling pathways
Metabolic Pathways
It is known to interact with PDE2, but the effects of this interaction on metabolic flux or metabolite levels are not clear .
Propiedades
IUPAC Name |
5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLSKSSPKAKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465947 |
Source


|
| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851681-89-5 |
Source


|
| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)






![2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol](/img/structure/B126613.png)






